molecular formula C20H22N2O3 B2588512 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955662-35-8

3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2588512
CAS No.: 955662-35-8
M. Wt: 338.407
InChI Key: CULBLGRZIOBTQQ-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide ( 955662-35-8) is a synthetic small molecule with a molecular weight of 338.40 g/mol and a molecular formula of C20H22N2O3 . This compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for conferring significant biological activity and enabling interaction with diverse therapeutic targets . The specific substitution pattern on the THIQ core is critical, as research indicates that the 7-position of the tetrahydroisoquinoline ring is particularly important for potent antagonism of certain G protein-coupled receptors, such as the orexin 1 (OX1) receptor . The molecular structure integrates a 3-methoxybenzamide group at the 7-position and a propanoyl group at the 2-position of the tetrahydroisoquinoline nitrogen, defining its unique physicochemical and receptor-binding properties. Tetrahydroisoquinoline derivatives are extensively investigated for their potential in neuroscience and oncology research. They represent key scaffolds for developing receptor antagonists, with studies highlighting their role as potent and selective OX1 receptor antagonists . The orexin system, particularly OX1 receptor signaling, is implicated in reward pathways and addiction behaviors, making selective antagonists valuable research tools for studying substance use disorders . Furthermore, THIQ-based compounds are explored as potential cell differentiation inducers and antineoplastic agents , as well as bitopic ligands targeting complex receptor interactions for disorders like chronic pain with reduced abuse liability . This product is intended for research purposes only, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-19(23)22-10-9-14-7-8-17(11-16(14)13-22)21-20(24)15-5-4-6-18(12-15)25-2/h4-8,11-12H,3,9-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULBLGRZIOBTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Propanoyl Group: The propanoyl group can be introduced via acylation using propanoyl chloride in the presence of a base such as pyridine.

    Methoxylation: The methoxy group can be introduced through methylation using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Benzamide Coupling

The benzamide group is introduced via amide bond formation. This is achieved by coupling the THIQ amine with a benzoyl chloride derivative (e.g., 3-methoxybenzoyl chloride) using reagents like HBTU or EDC·HCl , as demonstrated in analogous syntheses .

Tetrahydroisoquinoline Formation

A representative synthesis pathway involves:

  • Acylation : Conversion of a β-phenylethylamine derivative to an amide (e.g., 32a,b,d in Scheme 5 of ).

  • Cyclization : Reaction with POCl₃ in toluene to form an iminium ion intermediate.

  • Reduction : NaBH₄ reduction to yield the THIQ core .

Example :
For compound 30a-c,e-I in , tertiary amides undergo Bischler-Napieralski cyclization followed by NaBH₄ reduction to stabilize the THIQ structure.

Propanoyl Substitution

The propanoyl group at position 2 is introduced via acylation:

  • The THIQ amine is treated with propanoyl chloride in the presence of a base (e.g., DIPEA) to form the amide bond .

Benzamide Coupling

The final coupling step involves:

  • Activating the benzamide’s carboxylic acid (e.g., 3-methoxybenzoic acid) to a reactive intermediate (e.g., using HBTU or EDC·HCl).

  • Coupling with the THIQ amine under basic conditions (e.g., NEt₃) .

Critical Analysis of Reaction Conditions

  • Cyclization Efficiency : Bischler-Napieralski cyclization of tertiary amides requires solvent-switching (toluene → MeOH) and NaBH₄ reduction to stabilize the THIQ, avoiding iminium ion degradation .

  • Coupling Selectivity : Use of HBTU or EDC·HCl ensures selective activation of the carboxylic acid, minimizing side reactions during benzamide coupling .

Research Findings and Implications

  • Positional Control : The propanoyl group at position 2 and methoxy group at position 3 of the benzamide suggest precise regioselective synthesis, likely achieved through directed acylation and coupling strategies .

  • Functional Group Compatibility : The methoxy group on the benzamide and propanoyl group on the THIQ demonstrate compatibility with coupling reagents like HBTU, enabling efficient amide bond formation without interference .

Scientific Research Applications

Pain Management

One of the primary applications of 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is in pain management. The compound has been identified as a potential treatment for various types of pain including:

  • Post-operative Pain : Studies have indicated that derivatives of tetrahydroisoquinoline can effectively manage post-surgical pain, providing an alternative to traditional opioid analgesics .
  • Neuropathic Pain : The compound may also be beneficial in treating neuropathic pain conditions such as neuralgia and chronic pain syndromes associated with nerve damage .

Neuropharmacology

The compound exhibits properties that suggest its use in neuropharmacological applications:

  • Orexin Receptor Antagonism : Research indicates that compounds similar to 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide act as antagonists to orexin receptors. This mechanism is relevant for conditions like obesity and sleep disorders, where modulation of orexin signaling can lead to therapeutic benefits .
  • Cognitive Disorders : Given its structural properties, there is potential for this compound to influence cognitive functions and possibly aid in the treatment of neurodegenerative disorders such as Alzheimer's disease .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of tetrahydroisoquinoline derivatives:

  • Bacterial Inhibition : Some derivatives have shown significant antibacterial activity against various strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests a potential role for 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in developing new antimicrobial agents .

Anticancer Potential

Preliminary research indicates that the compound may have anticancer properties:

  • Cell Proliferation Inhibition : Compounds related to 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have demonstrated antiproliferative activity against several cancer cell lines such as HCT-116 and MCF-7. The effectiveness varies with structural modifications and suggests a pathway for further development in cancer therapeutics .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide:

Structural Feature Effect on Activity
Methoxy GroupEnhances lipophilicity and receptor binding affinity
Propanoyl SubstitutionInfluences pharmacokinetic properties and bioavailability
Tetrahydroisoquinoline CoreEssential for biological activity across various assays

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

The compound’s key structural elements include:

  • Benzamide core : Substituted with a single methoxy group at position 3.
  • Tetrahydroisoquinoline moiety: Modified with a propanoyl group at position 2.

Comparisons with structurally related compounds (Table 1) highlight critical differences in substituent patterns and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Benzamide Substituents Tetrahydroisoquinoline/Quinoline Modifications CAS Number Source
3-Methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (Target) C20H22N2O3 338.41 3-methoxy 2-propanoyl Not provided N/A
2,4-Dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (BI68576) C21H24N2O4 368.43 2,4-dimethoxy 2-propanoyl 955662-67-6
2,3-Dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (G511-0318) C22H26N2O4 382.46 2,3-dimethoxy 1-(2-methylpropanoyl) on tetrahydroquinoline Not provided

Key Observations :

Substituent Position : The target compound’s single methoxy group at position 3 contrasts with dimethoxy groups in BI68576 (2,4) and G511-0318 (2,3). Methoxy groups influence electronic properties (e.g., electron-donating effects) and steric bulk, impacting binding affinity and metabolic stability .

Acyl Group Variations: The propanoyl group in the target and BI68576 differs from the 2-methylpropanoyl (isobutyryl) group in G511-0313. The branched acyl chain in G511-0318 may enhance lipophilicity and alter pharmacokinetic profiles .

Ring System: The target and BI68576 use tetrahydroisoquinoline, whereas G511-0318 employs tetrahydroquinoline. Isoquinoline’s fused benzene-pyridine system may confer distinct conformational rigidity compared to quinoline .

Physicochemical Properties
  • Molecular Weight : The target (338.41 g/mol) is lighter than BI68576 (368.43 g/mol) and G511-0318 (382.46 g/mol), suggesting better compliance with Lipinski’s Rule of Five for drug-likeness .
Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • BI68576 : As a screening compound, its dimethoxy groups may enhance interaction with hydrophobic enzyme pockets, though increased molecular weight could reduce bioavailability .
  • G511-0318: The isobutyryl group and tetrahydroquinoline scaffold may improve metabolic stability, a feature critical for in vivo efficacy .

Biological Activity

The compound 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a derivative of tetrahydroisoquinoline, a structural motif known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Structure and Composition

  • IUPAC Name : 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 273.32 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
SolubilityN/A

The biological activity of 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is primarily attributed to its interaction with various receptors and enzymes within the central nervous system (CNS). This compound has been shown to exhibit:

  • Dopamine Receptor Modulation : It acts as a partial agonist at dopamine D2 receptors, which are implicated in mood regulation and reward pathways. This modulation can potentially influence conditions such as schizophrenia and Parkinson's disease .
  • Anticonvulsant Activity : Research indicates that related tetrahydroisoquinoline derivatives possess anticonvulsant properties. The specific structural modifications in 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may enhance this activity through increased receptor affinity or altered pharmacokinetics .

Pharmacological Studies

Recent pharmacological studies have assessed the efficacy of this compound in various models:

  • In Vivo Studies : Animal models have demonstrated that compounds with similar structures can significantly reduce seizure frequency and severity. The mechanism is believed to involve modulation of neurotransmitter systems including GABAergic and glutamatergic pathways .
  • In Vitro Studies : High-throughput screening has identified several compounds within the tetrahydroisoquinoline class that bind effectively to novel receptor sites. These studies suggest that 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may also interact with other neurotransmitter systems beyond dopamine .

Case Studies

A notable case study involved the administration of related tetrahydroisoquinoline derivatives in patients with treatment-resistant epilepsy. The results indicated a marked improvement in seizure control when combined with standard antiepileptic drugs. This suggests a potential role for 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in enhancing therapeutic outcomes in similar patient populations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for producing 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between a substituted tetrahydroisoquinoline amine and a benzoyl chloride derivative. For example, a general procedure involves activating 3-methoxybenzoic acid with EDC∙HCl in dry chloroform under argon, followed by reaction with 1-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-amine (similar to ). Purification via column chromatography (e.g., 9:1 hexane/EtOAc with 2% AcOH) yields the product in ~69% yield. Intermediate characterization uses 1H^1H- and 13C^{13}C-NMR, with key peaks such as δ 7.37 (aromatic protons) and δ 55.4 (methoxy group) .

Q. How is crystallographic data for this compound analyzed, and which software tools are recommended?

  • Methodological Answer : X-ray diffraction data refinement employs SHELX programs (e.g., SHELXL for small-molecule refinement). For example, SHELXTL (Bruker AXS version) is widely used for resolving hydrogen bonding networks and torsional angles in tetrahydroisoquinoline derivatives. ORTEP-3 generates thermal ellipsoid plots to visualize molecular packing (e.g., orthorhombic vs. monoclinic polymorphs) .

Q. What spectroscopic techniques are critical for verifying structural integrity?

  • Methodological Answer :

  • NMR : Key 1H^1H-NMR signals include aromatic protons (δ 7.0–8.0 ppm) and methoxy groups (δ ~3.8 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ ~166 ppm) and quaternary carbons (δ ~140 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+^+] = 305.1417 for C20_{20}H19_{19}NO2_2) validates molecular formula .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or tetrahydroisoquinoline moieties) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogues like 3-methoxy-N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide (Sirtuin inhibitor) and BI2536 (PLK inhibitor). For example, replacing the methoxy group with trifluoromethyl enhances metabolic stability but may reduce solubility. Biological assays (e.g., IC50_{50} determination) are paired with computational docking (AutoDock Vina) to map binding interactions .

Q. How can polymorphism affect physicochemical properties, and how is it resolved experimentally?

  • Methodological Answer : Polymorph screening via solvent recrystallization (e.g., ethanol vs. DMSO) identifies forms with varying melting points (e.g., 84°C vs. 186°C for nitro-substituted analogues). Differential scanning calorimetry (DSC) and PXRD distinguish orthorhombic (metastable) vs. monoclinic (stable) forms. For benzamide derivatives, Form I (needles) transitions to Form II (rhombic) upon aging .

Q. What strategies resolve contradictions in biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, ATP concentrations). Standardization using reference compounds (e.g., BI2536 for kinase assays) and dose-response curve validation (3 replicates, R2>0.95R^2 > 0.95) improve reproducibility. Meta-analyses of PubChem BioAssay data (AID 1259401) contextualize outliers .

Q. How is in silico modeling integrated into lead optimization for this compound?

  • Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) predict binding poses in target proteins (e.g., PLK1 kinase domain). QSAR models using MOE or Schrödinger quantify steric/electronic contributions of substituents (e.g., methoxy vs. ethoxy). ADMET predictions (SwissADME) guide logP optimization (<5) and CYP450 inhibition risks .

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